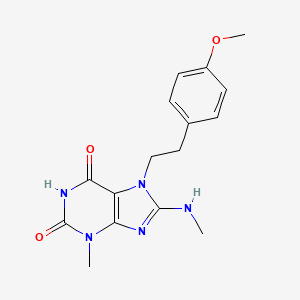![molecular formula C16H14N2O3S2 B2600498 Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 477567-79-6](/img/structure/B2600498.png)
Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole is a heterocyclic compound that is part of many biologically active molecules . Thiophene is a five-membered ring compound with sulfur and carbon atoms . The specific compound you mentioned seems to be a complex organic molecule that includes these structures.
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have resonating structures, some of which involve the d-orbitals of sulfur . The specific molecular structure of “Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate” is not detailed in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Novel synthesis methods have been developed for compounds within this class, highlighting their chemical versatility and the potential for creating derivatives with varied biological activities. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized using readily available materials, confirming their structures through various spectroscopic techniques (Desai et al., 2019). Similarly, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives have been synthesized, showcasing efficient methods for obtaining these compounds, which may have anti-tumor activities (Nassar et al., 2015).
Biological Activities
- Antimicrobial and Antifilarial Agents : Certain derivatives exhibit significant biological activities, such as antimicrobial and antifilarial effects. For example, thiazolo[5,4-d]pyrimidines have been identified as compounds with potential molluscicidal properties, indicating their possible use in controlling schistosomiasis vectors (El-bayouki & Basyouni, 1988).
Pharmacological Applications
- Anticancer Potential : Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized as potential anticancer compounds, demonstrating the therapeutic potential of this class of compounds. Their cytotoxicity was evaluated against various human cancer cell lines, with some derivatives showing promising results (Nagarapu et al., 2013).
Mechanistic Insights and Synthetic Applications
- Mechanistic and Synthetic Insights : Studies have provided insights into the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These insights highlight the synthetic versatility and potential applications of these compounds in various fields of research (Dhameliya et al., 2017).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may also target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may affect the biochemical pathways involved in the survival and replication of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may inhibit the growth and replication of mycobacterium tuberculosis .
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-2-carbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-9(2)8-12(23-13)18-14(19)15-17-10-6-4-5-7-11(10)22-15/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXADDOVHIXMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)
![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)


![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)


![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)

